molecular formula C12H18N2O3S B14825549 N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide

Cat. No.: B14825549
M. Wt: 270.35 g/mol
InChI Key: LNDBMTWDUNBKLU-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(4-cyclopropyloxy-5-propan-2-ylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-8(2)10-7-13-12(14-18(3,15)16)6-11(10)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

LNDBMTWDUNBKLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated HCl . This reaction can be represented as follows:

RSO2Cl+R2NHRSO2NR2+HClRSO_2Cl + R'2NH \rightarrow RSO_2NR'2 + HCl RSO2​Cl+R′2NH→RSO2​NR′2+HCl

Industrial Production Methods

Industrial production methods for sulfonamides often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction yields amines .

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity . This interaction can affect various biological processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy and isopropyl groups attached to the pyridine ring. These structural elements can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

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